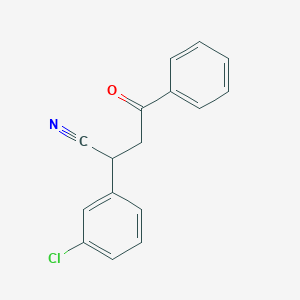

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile” is an organic compound containing a nitrile group (-CN), a ketone group (C=O), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), and a chlorophenyl group (a phenyl group with a chlorine atom attached) .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or Grignard reactions. The ketone could be involved in reactions such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Cyclization and Oxidative Processes

A study describes an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves nucleophilic intramolecular cyclization and the oxidation of the aniline moiety, enhancing yields and expanding reaction scope (Aksenov et al., 2022).

Structural and Spectroscopic Characterization

DFT and TD-DFT/PCM calculations were conducted to determine the structural parameters of related compounds, including their molecular structure, spectroscopic characteristics, and NLO (Non-Linear Optical) properties. This study provides insight into the electronic interactions and stabilization energies of similar molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).

Arylation via Suzuki Cross-Coupling

Research shows that 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives can be synthesized via a Pd-catalyzed Suzuki cross-coupling reaction. This study is significant for understanding the reactivity and electronic properties of these compounds, as well as their non-linear optical properties (Nazeer et al., 2020).

Luminescent Platinum(II) Complexes

A series of luminescent mono- and binuclear cyclometalated platinum(II) complexes were synthesized to examine fluid- and solid-state interactions. These complexes are significant in understanding luminescence in fluid solution at room temperature (Lai et al., 1999).

Antitumor Activity and Molecular Docking

The antitumor activity of certain substituted 2-benzylidenebutane-1,3-dione and 2-hydrazonobutane-1,3-dione analogues was evaluated. Molecular docking studies were performed, offering insights into their potential biological applications (Al-Suwaidan et al., 2015).

Advanced Oxidation Process

An advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle was studied, focusing on the oxidative degradation of aqueous organic pollutants like 4-chlorophenol. This process is essential for understanding the oxidation mechanisms at different pH levels (Bokare & Choi, 2011).

Antibacterial Activity of Compounds

The synthesis and evaluation of various compounds for their antibacterial activity against gram-positive and gram-negative bacteria were conducted. The study is crucial for developing new antibacterial agents in the pharmaceutical industry (Desai et al., 2008).

Dielectric Properties of Derivative Thin Films

The AC electrical conductivity and dielectrical properties of certain derivative thin films were determined, highlighting their potential in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Baker’s Yeast-Mediated Reduction for PPARα Ligands

The reduction of certain oxoesters by baker’s yeast to produce enantiomerically pure alcohols was studied, important for the synthesis of potential PPARα ligands (Perrone et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-oxo-4-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-4-7-13(9-15)14(11-18)10-16(19)12-5-2-1-3-6-12/h1-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLOMJLIOGRXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)

![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719647.png)

![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)